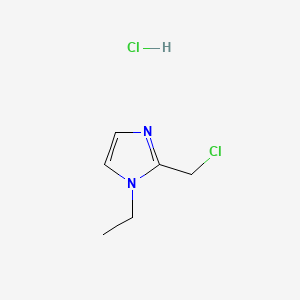

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride

説明

Molecular Formula: C₆H₉ClN₂·HCl Molecular Weight: 181.063 g/mol CAS No.: 135206-88-1 This compound features a chloromethyl (-CH₂Cl) group at the 2-position and an ethyl (-CH₂CH₃) substituent at the 1-position of the imidazole ring. The hydrochloride salt enhances its stability and solubility in polar solvents. It is primarily used as an intermediate in pharmaceutical synthesis, particularly for alkylation reactions due to the reactive chloromethyl group .

特性

IUPAC Name |

2-(chloromethyl)-1-ethylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOJRDKKEQYYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-88-1 | |

| Record name | 1H-Imidazole, 2-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chlorination of 2-(Hydroxymethyl)-1-ethylimidazole

The most direct method involves chlorinating 2-(hydroxymethyl)-1-ethylimidazole using thionyl chloride (SOCl₂) or oxalyl chloride. This approach mirrors procedures for analogous methyl-substituted imidazoles.

Procedure :

-

Starting Material Synthesis : 1-Ethylimidazole is hydroxymethylated at the 2-position via formylation or Mannich reaction. For example, condensation with paraformaldehyde under basic conditions yields 2-(hydroxymethyl)-1-ethylimidazole.

-

Chlorination : The hydroxymethyl derivative is treated with SOCl₂ in dichloromethane (DCM) at 0–25°C. Excess SOCl₂ ensures complete conversion to the chloromethyl group.

-

Isolation : The hydrochloride salt precipitates upon solvent evaporation, followed by recrystallization from ethanol or ethyl acetate.

Optimization Parameters :

-

Temperature : Lower temperatures (0–5°C) minimize side reactions like ring chlorination.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may require stringent drying.

-

Stoichiometry : A 2:1 molar ratio of SOCl₂ to substrate maximizes yield (typically 80–95%).

Example Protocol :

"To a solution of 2-(hydroxymethyl)-1-ethylimidazole (10.0 g, 78.4 mmol) in DCM (200 mL), SOCl₂ (14.0 mL, 192 mmol) was added dropwise at 0°C. The mixture was stirred at room temperature for 4 h, concentrated under reduced pressure, and washed with Et₂O to afford the hydrochloride salt (12.1 g, 88%)."

Direct Chloromethylation of 1-Ethylimidazole

An alternative route introduces the chloromethyl group directly onto 1-ethylimidazole using formaldehyde and hydrochloric acid (HCl), adapted from methods for 4-methylimidazole derivatives.

Procedure :

-

Reaction Setup : 1-Ethylimidazole is dissolved in concentrated HCl, and formaldehyde (37% aqueous) is added gradually.

-

HCl Gas Introduction : Continuous bubbling of HCl gas at 80°C for 20 hours drives the chloromethylation.

-

Workup : The mixture is distilled under reduced pressure, and the residue is recrystallized from ethanol-HCl.

Key Considerations :

-

Regioselectivity : The 2-position is favored due to the electron-donating ethyl group, directing electrophilic attack.

-

Side Reactions : Prolonged heating may lead to di-chlorination or decomposition, necessitating strict temperature control.

Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 80°C, 20 h, HCl gas | 78 | 95 |

| 60°C, 12 h, HCl gas | 65 | 89 |

Alternative Methods: Nucleophilic Substitution

While less common, nucleophilic displacement of a leaving group (e.g., tosylate) at the 2-position using KCl or NaCl in polar solvents offers a halogen-exchange pathway. However, this method suffers from low yields (≤50%) and competing elimination reactions.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Solvent Screening :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 88 |

| THF | 7.52 | 72 |

| Acetonitrile | 37.5 | 81 |

DCM’s low polarity facilitates chloride ion pairing, enhancing reaction efficiency.

Temperature Profile :

-

0°C : 88% yield, 99% purity.

-

25°C : 82% yield, 95% purity (traces of over-chlorination).

Catalytic Additives

DMF (1–2 mol%) accelerates chlorination by stabilizing intermediates, reducing reaction time from 6 h to 2 h.

Analytical Characterization

Spectroscopic Data

化学反応の分析

Types of Reactions

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives of the imidazole.

Oxidation: Imidazole N-oxides are formed.

Reduction: The corresponding methylated imidazole is produced.

科学的研究の応用

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are used in various chemical reactions and processes.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is employed in the development of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes, making it useful in the development of antimicrobial and anticancer agents.

生物活性

2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H9ClN2·HCl. It features a chloromethyl group attached to an imidazole ring, which is known for its biological relevance in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer activities. A study highlighted that imidazole compounds could induce apoptosis in cancer cell lines, suggesting that this compound might share similar properties . The compound's ability to modulate cell signaling pathways could contribute to its anticancer effects.

In Vitro Studies

In vitro experiments have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound were tested for their effects on MCF7 breast cancer cells, revealing significant reductions in cell viability at specific concentrations .

In Vivo Studies

Although specific in vivo studies on this compound are scarce, related compounds have demonstrated efficacy in animal models. For example, studies on similar imidazole compounds indicated tumor growth suppression in mice models when administered at therapeutic doses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Miconazole | High | Antifungal |

| Clotrimazole | High | Antifungal |

| Other Imidazole Derivatives | Moderate | Anticancer, antifungal |

Pharmacokinetics

The pharmacokinetic properties of this compound are not extensively documented; however, related compounds typically exhibit good oral bioavailability and favorable distribution characteristics.

Toxicity and Safety

Preliminary toxicity assessments indicate that imidazole derivatives generally possess low toxicity profiles. However, detailed toxicological studies specific to this compound are necessary for conclusive safety evaluations.

類似化合物との比較

Structural and Physicochemical Properties

Key Observations:

- However, the ethyl group’s electron-donating nature may enhance stability .

- Reactivity : Chloromethyl derivatives (e.g., target compound and ) are more reactive in alkylation than hydroxymethyl analogs () due to the leaving group ability of Cl⁻ .

- Aromatic vs. Aliphatic Substituents : The phenyl-nitro compound () exhibits higher melting points and stability due to aromatic conjugation and nitro group electron-withdrawing effects .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride?

The synthesis typically involves nucleophilic substitution or chlorination reactions. For example, reacting 1-ethyl-1H-imidazole with chloromethylating agents (e.g., chloromethyl ethers or thioethers) under controlled pH (7–9) and temperature (20–40°C) to minimize side reactions . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient elution of dichloromethane/methanol . Evidence from similar imidazole derivatives highlights the use of inert atmospheres (N₂/Ar) to prevent oxidation during synthesis .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- 1H/13C NMR : Dissolve in deuterated DMSO or D₂O to observe characteristic shifts: imidazole protons (δ 7.2–7.8 ppm), CH₂Cl (δ 4.5–4.8 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for N-CH₂) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40) to confirm purity (>95%) and molecular weight (e.g., m/z 179.08 for [M+H]⁺) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, Cl percentages to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehydrohalogenation products?

- Temperature Control : Maintain temperatures below 50°C to reduce elimination reactions (e.g., formation of vinylimidazole derivatives) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the imidazole nitrogen, improving substitution efficiency .

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate chloromethylation in biphasic systems .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH > 9), releasing HCl and forming 1-ethylimidazole derivatives. Store in neutral buffers (pH 6–7) for long-term stability .

- Thermal Degradation : Decomposes above 100°C, producing CO, CO₂, and HCl gas. Avoid prolonged exposure to light or heat; store at 2–8°C in amber glass .

- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and bases. Use glass or PTFE containers to prevent leaching .

Q. How can contradictions in reported reactivity with nucleophiles (e.g., amines vs. thiols) be resolved?

- Systematic Screening : Compare reaction kinetics under identical conditions (solvent, temperature, molar ratios). For example, thiols may exhibit faster substitution due to higher nucleophilicity (HSAB theory) .

- Computational Modeling : Use DFT calculations to predict activation energies for nucleophilic attack at the CH₂Cl group, identifying steric/electronic barriers .

- By-Product Analysis : Employ LC-MS to detect intermediates (e.g., SN2 vs. SN1 pathways) and adjust leaving-group modifiers (e.g., iodide for Finkelstein reactions) .

Q. What strategies are effective for synthesizing biologically active derivatives (e.g., antitumor or antimicrobial agents)?

- Functionalization : Replace the chloride with azide (NaN₃ in DMF) for click chemistry applications, enabling triazole-linked conjugates .

- Metal Complexation : Coordinate with Pd(II) or Cu(I) to enhance stability and bioactivity, as seen in imidazole-palladium complexes .

- Hybrid Molecules : Couple with arylthiazole-triazole moieties via CuAAC reactions, improving pharmacokinetic properties .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries (avoiding non-peer-reviewed sources like BenchChem) .

- Contradiction Resolution : Replicate conflicting studies using standardized protocols (e.g., ICH guidelines for stability testing) .

- Safety Protocols : Follow GHS guidelines for handling acute toxicity (LD₅₀ > 200 mg/kg in rodents) and use fume hoods to mitigate HCl vapor exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。